2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
Description
2-(4-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is a heterocyclic compound featuring a thienopyrazole core substituted with a 4-methylphenyl group at position 2 and an amine at position 3. Its molecular formula is C₁₂H₁₃N₃S, with a molecular weight of 231.32 g/mol . The compound has been cataloged as a building block in organic synthesis but is currently discontinued commercially .
Properties
IUPAC Name |
2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-8-2-4-9(5-3-8)15-12(13)10-6-16-7-11(10)14-15/h2-5H,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOSZGFGHNBTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-methylphenylhydrazine with a thienyl ketone, followed by cyclization to form the thienopyrazole core. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or tetrahydrofuran are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. Catalysts and automated systems may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thienopyrazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thienopyrazole core .
Scientific Research Applications
2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- Electron-Withdrawing Groups (F, Cl) : Reduce logP compared to methyl derivatives, enhancing polarity. The 4-chloro analog (XLogP³ = 2.2) is less hydrophobic than the 4-methyl target (~2.8) .
- Methyl Groups : Increase hydrophobicity and steric bulk. The 2,4-dimethylphenyl variant (XLogP³ ~3.1) shows the highest logP due to dual methyl substitution .
- Molecular Weight : Chlorine and fluorine analogs are heavier due to halogen atomic mass, while methyl derivatives remain lighter .
Example Protocol (2,4-Dimethylphenyl Derivative) :
- Reactants : (2,4-Dimethylphenyl)hydrazine hydrochloride + 4-oxotetrahydrothiophene-3-carbonitrile.
- Conditions: Reflux in ethanol for 2 hours, followed by NaOH wash and solvent removal .
Biological Activity
2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse sources of scientific literature.
- Molecular Formula : C12H13N3S
- Molecular Weight : 229.31 g/mol
- IUPAC Name : 2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
- InChI Key : GUZZOSZDSLADJY-UHFFFAOYSA-N
Synthesis
The synthesis of 2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the thieno[3,4-c]pyrazole core and subsequent functionalization to introduce the 4-methylphenyl group. The optimization of reaction conditions is crucial for achieving high yields and purity.
Pharmacological Properties
Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial effects against various pathogens.
- Anticancer Potential : Preliminary studies suggest that these compounds may inhibit cancer cell proliferation through specific molecular pathways.
The biological activity of 2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. For instance:
- Enzyme Inhibition : It has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. For example, one study reported an inhibition rate of 80% for CYP3A4 at a concentration of 10 μM .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thieno[3,4-c]pyrazole derivatives against a panel of bacterial strains. The results indicated that some compounds exhibited potent activity with minimum inhibitory concentrations (MICs) in the low micromolar range.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| A | 5 | Effective against E. coli |
| B | 10 | Effective against S. aureus |
| C | 15 | Moderate activity against P. aeruginosa |
Anticancer Activity Assessment
Another study focused on the anticancer properties of thieno[3,4-c]pyrazole derivatives. The compound showed significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 12.5 |
| MCF7 (Breast) | 10.0 |
| A549 (Lung) | 15.0 |
These findings suggest that the compound could serve as a lead for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
